molecular formula C18H16ClN3O2S B15102012 ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B15102012
M. Wt: 373.9 g/mol
InChI Key: ZMBNYHODDLRLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound featuring a 3-chlorophenyl substituent at position 5, a phenyl group at position 4, and an ethyl acetate moiety linked via a sulfanyl bridge at position 2. Triazole derivatives are widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

ethyl 2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-16(23)12-25-18-21-20-17(13-7-6-8-14(19)11-13)22(18)15-9-4-3-5-10-15/h3-11H,2,12H2,1H3

InChI Key

ZMBNYHODDLRLOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form 3-chlorophenylhydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The dithiocarbazate is cyclized with hydrazine hydrate to form the triazole ring. Finally, the triazole compound is esterified with ethyl bromoacetate to yield the target compound .

Chemical Reactions Analysis

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interact with DNA or proteins involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring and the functional group attached via the sulfanyl linkage. Key comparisons include:

Table 1: Structural Comparison of Selected Triazole Derivatives
Compound Name R1 (Position 5) R2 (Position 4) Functional Group (Position 3) Key Features
Target Compound 3-Chlorophenyl Phenyl Ethyl acetate High lipophilicity; prodrug potential
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-triazol-3-ylthio)-1-phenylethanone 4-(Phenylsulfonyl)phenyl 2,4-Difluorophenyl Ketone Electron-withdrawing sulfonyl group; enhanced stability
2-[4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide 4-Chlorophenyl p-Tolylaminomethyl Acetamide Improved solubility; metabolic stability
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)benzyl]-4-phenyl-4H-triazol-3-yl}sulfanyl)acetamide 4-(Methylsulfanyl)benzyl Phenyl Acetamide Methylsulfanyl group enhances electronic effects
Ethyl 2-({5-[2-(Methylsulfanyl)phenyl]-4-phenyl-4H-triazol-3-yl}sulfanyl)acetate 2-(Methylsulfanyl)phenyl Phenyl Ethyl acetate Steric and electronic modulation by methylsulfanyl
Key Observations:
  • Chlorophenyl vs. Fluorophenyl/Sulfonyl Groups : The target compound’s 3-chlorophenyl group provides moderate electron-withdrawing effects compared to stronger electron-withdrawing substituents like sulfonyl () or difluorophenyl groups. This may influence binding affinity in biological targets .
  • Ethyl Ester vs. Acetamide : Ethyl esters (target compound, ) are often prodrugs, hydrolyzing in vivo to active carboxylic acids. In contrast, acetamide derivatives () exhibit greater metabolic stability and solubility in polar solvents .

Physicochemical Properties

  • Lipophilicity : The 3-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. Methylsulfanyl derivatives () may exhibit lower logP values due to sulfur’s polarizability .
  • Solubility : Acetamide derivatives () show higher aqueous solubility compared to ester analogs, critical for bioavailability .
  • Crystallinity : X-ray studies () reveal that substituents like methylsulfanyl or chlorophenyl influence molecular packing and crystal lattice stability .

Biological Activity

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23ClN4OSC_{21}H_{23}ClN_4OS with a molecular weight of approximately 414.95 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related triazole compounds suggest that these derivatives can be effective against both gram-positive and gram-negative bacteria as well as certain fungal strains such as Candida albicans and Saccharomyces cerevisiae .

Microorganism MIC (µg/mL)
Gram-positive bacteria31.3 - 500
Gram-negative bacteria31.3 - 500
Candida albicans31.3 - 500
Saccharomyces cerevisiae31.3 - 500

Antitumor Activity

Triazole compounds have also been investigated for their antitumor properties. Research indicates that some derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival . The presence of an electronegative chlorine atom in the structure has been identified as a critical factor in enhancing antiproliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds often act by inhibiting enzymes involved in the biosynthesis of ergosterol in fungi, leading to cell membrane disruption.
  • Interference with Cell Cycle : Some studies suggest that these compounds can interfere with the cell cycle of cancer cells, promoting apoptosis.
  • Modulation of Gene Expression : Triazoles may alter the expression of genes involved in cell signaling pathways related to growth and apoptosis .

Study on Antimicrobial Efficacy

In a comparative study examining various triazole derivatives, this compound demonstrated promising antimicrobial activity with MIC values comparable to established antibiotics like ampicillin and fluconazole .

Research on Antitumor Effects

Another study focused on the antitumor effects of triazole derivatives showed that compounds with similar structures could significantly reduce tumor size in animal models by inducing apoptosis and inhibiting angiogenesis . These findings highlight the potential for further development of this compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with substituted benzoyl chlorides, followed by alkylation with ethyl bromoacetate. Key steps include:

  • Cyclocondensation : Reacting 3-chlorophenyl-substituted thiosemicarbazide with phenylacetic acid derivatives under reflux in ethanol, catalyzed by HCl .
  • Sulfanylacetate Introduction : Treating the triazole intermediate with ethyl bromoacetate in DMF using K₂CO₃ as a base at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol yield high-purity product .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example:

  • Crystallization : Slow evaporation of a DCM/hexane mixture produces suitable crystals .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K, with refinement using SHELXL-97 to achieve R-factors < 0.05 .
  • Key Parameters : Bond lengths (e.g., C–S: 1.75–1.82 Å) and dihedral angles (e.g., triazole ring vs. chlorophenyl: 15.2°) confirm steric and electronic effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for triazole-sulfanyl derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict NMR chemical shifts and vibrational frequencies. Discrepancies between experimental and theoretical data (e.g., ¹H NMR δ 7.45 vs. predicted δ 7.52) may arise from solvent effects or crystal packing, requiring corrections using the PCM solvent model .

Q. What strategies optimize the compound’s pharmacodynamic profile through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substituting the 3-chlorophenyl group with 4-fluorophenyl enhances target binding (e.g., kinase inhibition) by reducing steric hindrance .
  • Sulfanyl Group Modulation : Replacing the ethyl ester with a methyl group improves metabolic stability, as shown in microsomal assays (t₁/₂ increased from 2.1 to 4.7 hours) .

Q. How are crystallographic data discrepancies addressed in polymorphic forms of triazole derivatives?

  • Methodological Answer :

  • Polymorph Screening : Use solvents with varying polarity (e.g., methanol vs. acetone) to isolate different crystal forms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) to explain lattice energy differences. For example, Form I shows stronger C–H···O interactions (21.5% contribution) vs. Form II (15.3%) .

Q. What experimental designs assess the sulfanylacetate group’s reactivity under oxidative conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via HPLC under controlled O₂ exposure (e.g., 0.5–5.0 ppm O₂ in DMSO at 40°C). Rate constants (k) derived from first-order plots reveal susceptibility to oxidation .
  • Radical Trapping : Add tert-butyl hydroperoxide (TBHP) and measure thiyl radical formation using EPR spectroscopy with DMPO as a spin trap .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results in cellular vs. enzymatic assays?

  • Methodological Answer :

  • Cellular Permeability : Use Caco-2 monolayers to quantify apparent permeability (Papp). Low Papp (< 1 × 10⁻⁶ cm/s) suggests poor uptake, explaining reduced cellular efficacy despite high enzymatic IC₅₀ .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify non-specific binding. For example, 40% inhibition of unrelated kinases at 10 µM indicates assay interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.